molecular formula C11H13NO2 B14601101 Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- CAS No. 61110-57-4

Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo-

Cat. No.: B14601101
CAS No.: 61110-57-4
M. Wt: 191.23 g/mol
InChI Key: ISJWDROTUIKKRQ-UHFFFAOYSA-N
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Description

Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- is an organic compound with a complex structure It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- typically involves the reaction of 3-methylbenzoyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain biological molecules, allowing researchers to investigate its effects on biological systems.

Medicine

In medicine, derivatives of Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, although specific medical uses are still under investigation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-methyl-: A simpler derivative with only a methyl group attached to the amide nitrogen.

    Propanamide, 3-phenyl-N-ethyl-N-methyl-: Another derivative with an ethyl group and a phenyl group attached to the amide nitrogen.

Uniqueness

Propanamide, N-methyl-N-(3-methylphenyl)-2-oxo- is unique due to the presence of both a methyl group and a 3-methylphenyl group on the amide nitrogen. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

61110-57-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-oxopropanamide

InChI

InChI=1S/C11H13NO2/c1-8-5-4-6-10(7-8)12(3)11(14)9(2)13/h4-7H,1-3H3

InChI Key

ISJWDROTUIKKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C(=O)C

Origin of Product

United States

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